

Early phase clinical trial results for Firibastat safety and tolerability

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An In-depth Technical Guide to the Early-Phase Clinical Trial Safety and Tolerability of Firibastat

Executive Summary

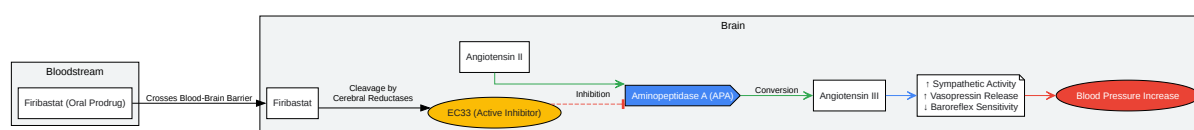
Firibastat (formerly RB150 or QGC001) is a first-in-class, centrally-acting inhibitor of aminopeptidase A (APA). As a prodrug, firibastat is designed to cross the blood-brain barrier, where it is converted into its active metabolite, EC33.[1] This active molecule inhibits APA, a key enzyme in the brain renin-angiotensin system (RAS) responsible for converting angiotensin II (Ang-II) to angiotensin III (Ang-III).[2] By reducing the levels of Ang-III in the brain, firibastat aims to lower blood pressure through mechanisms distinct from peripherally acting antihypertensive agents.[2][3] Early-phase clinical trials have been conducted to establish the safety, tolerability, and pharmacokinetic profile of firibastat in both healthy volunteers and hypertensive patients. This guide provides a detailed overview of the safety and tolerability findings from these foundational studies, along with the experimental protocols and the underlying mechanism of action.

Mechanism of Action: The Brain Renin-Angiotensin System

Firibastat targets the brain's renin-angiotensin system, a critical pathway in the central regulation of blood pressure.[3] Ang-III, the primary effector peptide in this pathway, exerts several effects that lead to an increase in blood pressure, including stimulating the release of

arginine-vasopressin (AVP), increasing sympathetic nervous system activity, and inhibiting the baroreflex.[1][2]

Firibastat is a prodrug of EC33, which cannot itself cross the blood-brain barrier.[1] After oral administration, firibastat enters the brain, where the disulfide bridge linking two EC33 molecules is cleaved by cerebral reductases.[4] The released EC33 molecules then bind to and inhibit APA, blocking the conversion of Ang-II to Ang-III and thereby mitigating its hypertensive effects.[2][4]



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Caption: Mechanism of action of Firibastat in the brain renin-angiotensin system.

Early-Phase Clinical Trial Protocols

The initial clinical development of firibastat focused on evaluating its safety, tolerability, and pharmacokinetics in a series of Phase 1 and Phase 2 studies.

Phase 1 Study (NCT01900171)

- **Design:** This was a double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study conducted in healthy male volunteers.[5]
- **Objectives:** The primary objective was to assess the safety and tolerability of firibastat. Secondary objectives included characterizing the pharmacokinetic profile of firibastat and its active metabolite, EC33.[5]
- **Methodology:**

- Single Ascending Dose (SAD): Subjects received a single oral dose of firibastat or placebo, with doses escalating up to 2000 mg.[6]
- Multiple Ascending Dose (MAD): Subjects received twice-daily oral doses of firibastat or placebo for a specified duration, with doses escalating up to 750 mg BID.[6]
- Safety Assessments: Included monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, biochemistry, urinalysis).

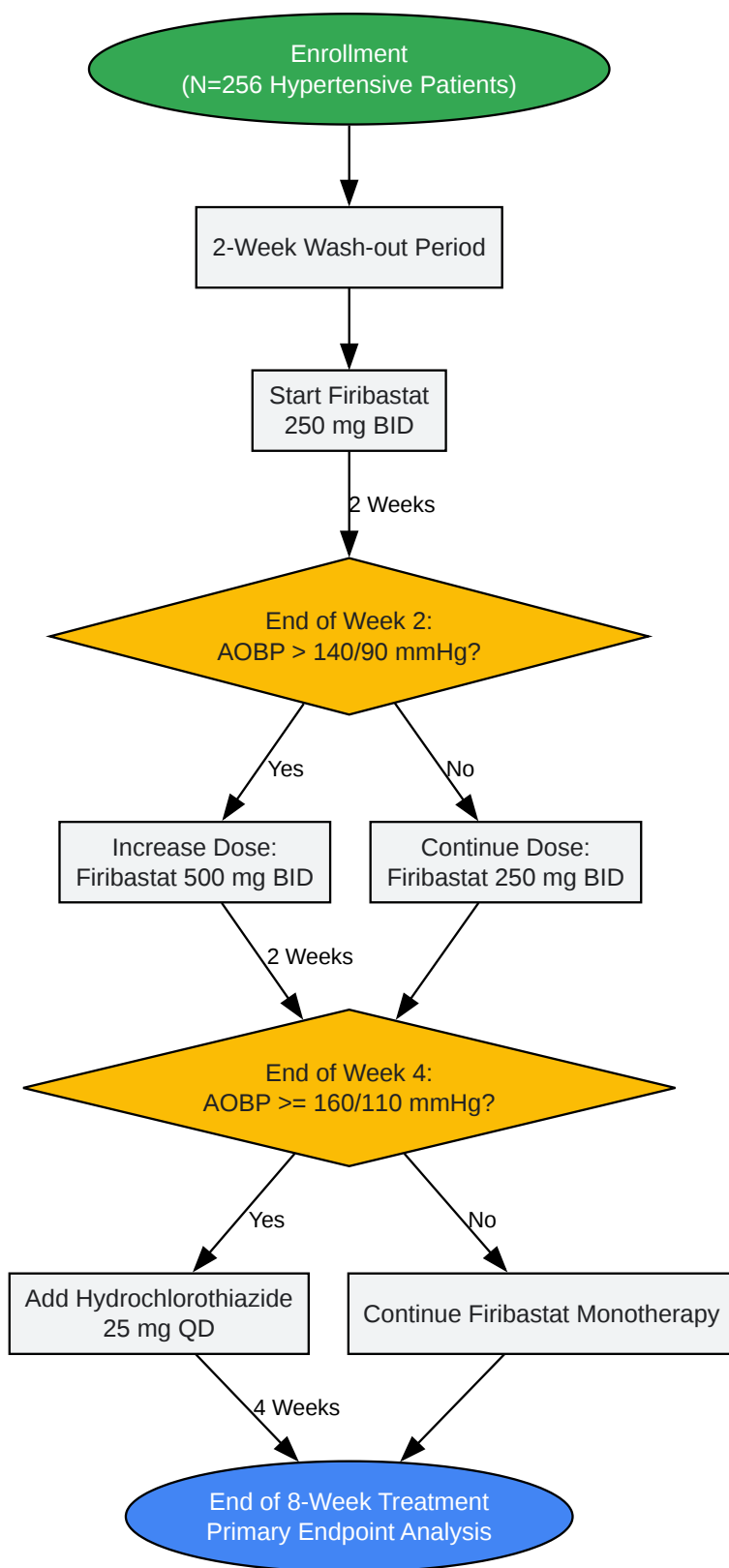
Phase 2a Study (NCT02322450)

- Design: A pilot study to assess the efficacy and safety of firibastat in patients with mild-to-moderate hypertension.[6][7]
- Participants: The study enrolled 34 patients with hypertension.[6][7]
- Methodology:
 - Treatment Period: A 4-week treatment period was implemented.[5][6]
 - Dose Titration: Patients received firibastat 250 mg twice daily (BID) for the first week.[6]
 - Dose Increase: The dose was then uptitrated to 500 mg BID for the remaining three weeks.[6]
 - Safety Monitoring: Safety and tolerability were assessed through the recording of AEs, laboratory parameters, and vital signs.[5]

Phase 2b Study (NEW-HOPE, NCT03198793)

- Design: A multicenter, open-label, dose-titrating study to evaluate the efficacy and safety of firibastat in a diverse population of overweight or obese hypertensive patients.[8][9]
- Participants: 256 hypertensive patients, including a significant proportion of Black and Hispanic individuals, were enrolled.[8][9]
- Methodology: The study involved an 8-week treatment period.

- Wash-out Period: A 2-week wash-out period where previous antihypertensive medications were discontinued.[\[8\]](#)[\[9\]](#)
- Initial Dosing: Subjects received firibastat 250 mg BID orally for 2 weeks.[\[8\]](#)[\[9\]](#)
- Dose Titration: If automated office blood pressure (AOBP) was >140/90 mm Hg after 2 weeks, the dose was increased to 500 mg BID.[\[8\]](#)[\[9\]](#)
- Add-on Therapy: If AOBP was \geq 160/110 mm Hg after one month, hydrochlorothiazide (25 mg once daily) was added to the treatment regimen.[\[8\]](#)[\[9\]](#)
- Primary Endpoint: The primary endpoint was the change from baseline in systolic AOBP after 8 weeks of treatment. Safety was a key secondary endpoint.[\[8\]](#)[\[9\]](#)



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Caption: Experimental workflow for the Phase 2b (NEW-HOPE) clinical trial.

Safety and Tolerability Results

Across early-phase trials, firibastat has been generally well-tolerated.^[7] No severe adverse effects directly related to firibastat treatment have been consistently reported.^{[1][7]}

Phase 1 Trial Data

In the Phase 1 study with healthy volunteers, firibastat was well-tolerated.^[7]

Parameter	Result	Citation
Subjects with AEs	5 of 42 (11.9%) in the firibastat group	^[7]
Total AEs	6 (mild to moderate)	^[7]
Treatment-Related AEs	1 event of mild, asymptomatic orthostatic hypotension 6 hours after a 500 mg dose	^{[5][7]}
Serious AEs	None reported	^[7]
Lab Abnormalities	No clinically significant abnormalities were found	^[7]

Phase 2a and 2b Trial Data

The Phase 2 trials provided safety data in the target hypertensive population. The most common treatment-related adverse events were headaches and skin reactions.^{[5][8]}

Trial	Number of Subjects	Key Safety Findings	Citation
Phase 2a (NCT02322450)	34 (Firibastat group)	3 subjects experienced serious AEs: vestibular disorder (<24h), skin rash with facial edema, and moderate arthralgia. No changes in biochemical safety parameters were detected.	[5] [7] [10]
Phase 2b (NEW-HOPE, NCT03198793)	256	14.1% of subjects (36) experienced AEs considered related to firibastat. 7.5% (19) discontinued treatment due to AEs. No angioedema was reported. No significant changes in potassium, sodium, or creatinine levels were observed.	[5] [7] [8]

A detailed breakdown of the most frequent adverse events from the larger Phase 2b (NEW-HOPE) study is provided below.

Adverse Event	Frequency in Phase 2b (N=256)	Citation
Headache	4.3% (11 subjects)	[5][7]
Skin Reactions / Rash	3.1% (8 subjects)	[5][8]
Serious AE (Erythema Multiforme)	0.4% (1 subject)	[5][10]

Conclusion

The early-phase clinical trials for firibastat have established a satisfactory safety and tolerability profile. In Phase 1 studies, the drug was well-tolerated in healthy volunteers with minimal, mild, and transient adverse events.[7] Phase 2 trials in hypertensive patients confirmed this general tolerability, with the most common treatment-related side effects being headache and skin reactions.[7][8] Importantly, firibastat did not cause clinically significant changes in key biochemical markers such as electrolytes and creatinine.[8][11] While a few serious adverse events were noted, they were infrequent.[5][7] These results supported the progression of firibastat into later-stage clinical development for the treatment of hypertension.[12]

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References

- 1. researchgate.net [researchgate.net]
- 2. Current Knowledge about the New Drug Firibastat in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Firibastat used for? [synapse.patsnap.com]
- 4. Novel Antihypertensive Medications to Target the Renin-Angiotensin System: Mechanisms and Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Firibastat, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Efficacy and Safety of Firibastat, A First-in-Class Brain Aminopeptidase A Inhibitor, in Hypertensive Overweight Patients of Multiple Ethnic Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Firibastat: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
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